Product packaging for 5-Methoxypyrimidine-4(3H)-thione(Cat. No.:CAS No. 51793-91-0)

5-Methoxypyrimidine-4(3H)-thione

Cat. No.: B1419515
CAS No.: 51793-91-0
M. Wt: 142.18 g/mol
InChI Key: PBMXZGRCBYKQJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methoxypyrimidine-4(3H)-thione is a versatile heterocyclic building block in organic synthesis and medicinal chemistry research. Pyrimidine-thione scaffolds are of significant interest in drug discovery due to their presence in compounds with a broad spectrum of biological activities . This core structure serves as a key precursor for the synthesis of more complex fused heterocyclic systems, such as [1,2,4]triazolo[1,5-c]pyrimidines, which have been investigated for their potential herbicidal properties . Furthermore, structurally related thienopyrimidine and pyrazolopyrimidine analogs demonstrate the importance of this chemical class in developing potential anticancer and antimicrobial agents . As a synthon, the reactive thione and methoxy groups offer sites for further functionalization, enabling researchers to create diverse chemical libraries for biological screening. This compound is intended for use in laboratory research as a chemical reference standard and synthetic intermediate. Please note: This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6N2OS B1419515 5-Methoxypyrimidine-4(3H)-thione CAS No. 51793-91-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methoxy-1H-pyrimidine-6-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2OS/c1-8-4-2-6-3-7-5(4)9/h2-3H,1H3,(H,6,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBMXZGRCBYKQJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=CNC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90663941
Record name 5-Methoxypyrimidine-4(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90663941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51793-91-0
Record name 5-Methoxypyrimidine-4(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90663941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity Profile Inferred

Direct studies on the biological activity of 5-Methoxypyrimidine-4(3H)-thione are not found in the available literature. However, the known activities of structurally related pyrimidine (B1678525) and thioxopyrimidine derivatives allow for informed speculation on its potential biological profile.

Derivatives of 5-methoxypyrimidine (B27851) have been investigated for a range of biological effects. For example, certain 5-substituted pyrimidines have shown potential as inhibitors of brassinosteroid biosynthesis. researchgate.net Additionally, various pyrimidine analogs exhibit cytotoxic activity against cancer cell lines and possess antimicrobial properties. core.ac.uknih.gov The presence of both the methoxy (B1213986) and thione functionalities in this compound suggests that it could be a candidate for screening in these and other biological assays. It is important to emphasize that these are inferred possibilities, and dedicated biological evaluation is necessary to determine the actual activity of this specific compound.

Advanced Spectroscopic and Computational Characterization in Academic Research

Spectroscopic Techniques for Structural Elucidation of Novel Compounds

Spectroscopy is the cornerstone of molecular structure elucidation. By probing the interactions of molecules with electromagnetic radiation, various techniques can reveal detailed information about the atomic arrangement, bonding, and electronic environment within 5-Methoxypyrimidine-4(3H)-thione.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. In the structural assignment of this compound, ¹H and ¹³C NMR spectra provide definitive evidence for the arrangement of its atoms.

In ¹H NMR, the chemical shift (δ) of each proton is influenced by its local electronic environment. The spectrum would be expected to show distinct signals for the two aromatic protons on the pyrimidine (B1678525) ring, the methoxy (B1213986) group protons, and the N-H proton. The aromatic protons would likely appear as doublets due to coupling with each other. The N-H proton often appears as a broad singlet, and its chemical shift can be sensitive to solvent and concentration.

¹³C NMR spectroscopy provides information on the carbon skeleton. For this compound, distinct signals are expected for each of the five carbon atoms. The C=S carbon (thione) is particularly noteworthy, typically appearing significantly downfield (around 160-180 ppm). The methoxy carbon and the four pyrimidine ring carbons would have characteristic chemical shifts. The complete assignment of signals is often confirmed using two-dimensional NMR experiments like COSY, HSQC, and HMBC, which reveal proton-proton and proton-carbon correlations through bonds. nih.gov

While specific experimental data for this compound is not widely published, expected chemical shifts can be predicted based on data from analogous pyrimidine and pyrido[4,3-d]pyrimidine (B1258125) derivatives. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H2 ~8.0 - 8.5 (s) -
H6 ~7.5 - 8.0 (s) -
N3-H ~12.0 - 13.5 (br s) -
O-CH₃ ~3.8 - 4.2 (s) ~55 - 60
C2 - ~145 - 155
C4 (C=S) - ~170 - 185
C5 - ~100 - 110
C6 - ~150 - 160

Note: Values are estimates based on related structures and are highly dependent on the solvent used (e.g., DMSO-d₆).

Vibrational and electronic spectroscopy techniques probe the bonding and electronic transitions within a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). It is an excellent tool for identifying functional groups. For this compound, the IR spectrum would display characteristic absorption bands. The N-H stretching vibration typically appears as a broad band in the 3100-3300 cm⁻¹ region. The C=S stretching vibration, a key feature of the thione group, is expected in the 1100-1250 cm⁻¹ range. researchgate.net Other important signals include C-H stretches from the aromatic ring and methoxy group (~2850-3100 cm⁻¹), C=N and C=C ring stretching vibrations within the pyrimidine core (1400-1600 cm⁻¹), and the C-O-C stretching of the methoxy group (~1050-1250 cm⁻¹). Studies on similar substituted pyrimidines provide a basis for these assignments. ripublication.com

Table 2: Expected Characteristic IR Absorption Frequencies for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹)
N-H Stretch Thioamide 3100 - 3300
C-H Stretch Aromatic/Aliphatic 2850 - 3100
C=N / C=C Stretch Pyrimidine Ring 1400 - 1600
C=S Stretch Thione 1100 - 1250

Electronic (UV-Vis-NIR) Spectroscopy: This technique measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. The UV-Vis spectrum of this compound is dictated by its chromophore, the thionated pyrimidine ring. It is expected to exhibit characteristic π → π* transitions, associated with the conjugated system, and n → π* transitions, involving the non-bonding electrons on the sulfur and nitrogen atoms. In related thionated nucleobases like thieno[3,4-d]pyrimidin-4(3H)-thione, these transitions are well-documented and are sensitive to solvent polarity. cdnsciencepub.comrsc.org Such analysis provides insight into the molecule's electronic structure and potential for applications involving light absorption.

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through fragmentation analysis, valuable structural information.

For this compound (C₅H₆N₂OS), the calculated monoisotopic mass is approximately 142.02 Da. High-resolution mass spectrometry (HRMS) can confirm this elemental composition with high precision.

Under electron impact (EI) ionization, the molecule would form a molecular ion (M⁺•), which then undergoes fragmentation. The fragmentation pathways are diagnostic of the structure. Based on studies of other pyrimidinethiones, common fragmentation patterns include the loss of small, stable molecules or radicals. sapub.orgresearchgate.net For this compound, likely fragmentation pathways would include:

Loss of a methyl radical (•CH₃) from the methoxy group.

Loss of a formyl radical (•CHO) or carbon monoxide (CO).

Cleavage of the pyrimidine ring to lose fragments like hydrogen cyanide (HCN).

Elimination of the thio-functional group as SH or CS.

The resulting fragmentation pattern serves as a molecular fingerprint, helping to confirm the identity and structure of the compound.

Computational Chemistry and Molecular Modeling Studies

Computational methods are indispensable in modern chemical research, offering deep insights that complement experimental findings. They allow for the prediction of molecular properties and the simulation of molecular behavior.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (electron distribution) of molecules. For this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict a wide range of properties. nih.govijcce.ac.ir

Key applications include:

Geometry Optimization: Predicting the most stable three-dimensional structure, including bond lengths and angles.

Tautomerism: Quantifying the relative energies of the thione and its corresponding thiol tautomer (4-mercapto-5-methoxypyrimidine) to predict which form is more stable.

Spectra Simulation: Calculating theoretical IR, ¹H NMR, and ¹³C NMR spectra, which are invaluable for interpreting and assigning experimental data. researchgate.net

Electronic Properties: Determining the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity and kinetic stability. researchgate.net

Molecular Electrostatic Potential (MEP): Generating MEP maps to visualize the electron density distribution, revealing electron-rich (nucleophilic) and electron-poor (electrophilic) sites on the molecule, thereby predicting its reactivity towards other chemical species. jchemrev.com

While DFT provides a static picture of a single molecule, Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time. youtube.com By solving Newton's equations of motion for a system of particles, MD can simulate the behavior of this compound in a condensed phase, such as in solution.

MD simulations are particularly useful for understanding:

Solvent Effects: How solvent molecules (e.g., water, DMSO) arrange around the solute and influence its conformation and properties.

Intermolecular Interactions: The nature and dynamics of hydrogen bonds and other non-covalent interactions between molecules. For instance, MD can model how multiple this compound molecules might interact with each other. nih.gov

Conformational Flexibility: Although the pyrimidine ring is rigid, MD can explore the rotation of the methoxy group and its preferred orientations.

Binding Dynamics: If the molecule is being studied as a potential ligand, MD simulations can model its binding process to a target receptor, providing insights into the stability of the complex and the key interactions involved. acs.orgnih.gov

Together, these advanced computational techniques provide a powerful, predictive framework that complements and enhances the interpretation of experimental spectroscopic data.

Molecular Docking Studies for Ligand-Target Binding Mode Prediction

Research into a series of pyrimidine-2-thione derivatives has demonstrated their potential as antineoplastic agents by targeting the H-RAS protein, a key component in signaling pathways associated with tumor development. nih.gov These in silico studies are crucial for identifying promising drug candidates before undertaking more resource-intensive experimental assays.

The process of molecular docking typically involves preparing the three-dimensional structure of the target protein, often obtained from the Protein Data Bank (PDB), by removing water molecules and co-crystallized ligands. The ligand's structure is also optimized for energy minimization. Specialized software is then used to predict the binding poses of the ligand within the active site of the protein.

In a notable study, a series of newly synthesized pyrimidine-2-thione derivatives were docked against the GTP active form of the H-RAS protein (PDB ID: 5P21). nih.gov The docking scores, which are indicative of the binding affinity, for these compounds ranged from -5.6 to -11.16 kcal/mol. nih.gov A lower docking score generally implies a more favorable binding interaction.

One particular derivative, 5-(5-(4-(dimethylamino)phenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-6-methyl-4-(thiophen-2-yl)-3,4-dihydropyrimidine-2(1H)-thione (compound 5a), exhibited the highest binding energy with a score of -11.16 kcal/mol. nih.gov This strong interaction was attributed to the formation of multiple hydrogen bonds and hydrophobic interactions with key amino acid residues in the binding pocket of H-RAS.

The detailed interactions of a related compound, 5-(5-(4-hydroxy-3-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-6-methyl-4-(thiophen-2-yl)-3,4-dihydropyrimidine-2(1H)-thione (compound 5b), were also analyzed. nih.gov The structural features of these molecules, including the pyrimidine-thione core and various substituents, play a critical role in determining their binding affinity and selectivity for the target protein.

The following table summarizes the molecular docking results for selected pyrimidine-2-thione derivatives against the H-RAS protein.

Compound ReferenceTarget ProteinPDB IDDocking Score (kcal/mol)
Compound 5a H-RAS (GTP active form)5P21-11.16
Compound 5b H-RAS (GTP active form)5P21Not specified in the provided text

Table 1: Molecular Docking Scores of Pyrimidine-2-thione Derivatives with H-RAS Protein. nih.gov

These computational predictions provide a rational basis for the observed biological activities of these compounds and highlight the importance of the pyrimidine-thione scaffold in designing novel anticancer agents. The insights gained from such molecular docking studies are invaluable for the further optimization of lead compounds to enhance their therapeutic potential.

Structure Activity Relationship Sar Studies and Rational Design Principles

Elucidating Structure-Activity Relationships for Targeted Biological Activities

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological effect. For pyrimidine (B1678525) derivatives, these studies involve modifying the core scaffold and analyzing the resulting changes in potency and selectivity.

The biological potency of pyrimidine derivatives is highly sensitive to the nature and position of substituents on the ring. The introduction of different functional groups can influence the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its interaction with biological targets.

Research into various pyrimidine-based scaffolds has revealed distinct patterns. For instance, in a series of 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives, compounds with electron-withdrawing groups (such as Cl, F, Br) on a phenyl ring attached to the core structure generally exhibit better cytotoxic activity against cancer cell lines than those with electron-donating groups (like OCH₃). nih.gov This suggests that for that particular scaffold, an electron-deficient aromatic ring enhances potency.

Similarly, studies on nicotinamide (B372718) candidates derived from pyridine-2(1H)-thione showed that the presence of a methyl group or a fluorine atom on associated aromatic rings led to increased inhibitory activity against cancer cell lines. nih.gov In another study on 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile hybrids, substitutions on an S-arylamide moiety significantly impacted PIM-1 kinase inhibition. nih.gov The presence of fluorine atoms was noted to promote inhibition. nih.gov

The 5-methoxy group in 5-Methoxypyrimidine-4(3H)-thione is an electron-donating group. Its effect on potency would be dependent on the specific biological target and the nature of the binding pocket. While some systems benefit from electron-withdrawing substituents, others may require the hydrogen-bond accepting capability or the specific steric bulk of a methoxy (B1213986) group for optimal interaction.

Table 1: Effect of Substituents on the Biological Activity of Pyrimidine Derivatives

Core Scaffold Substituent Position Observed Effect on Activity Target/Assay Reference
Thiopyrano[4,3-d]pyrimidine-Cl, -F, -BrPhenyl ring at C-4Increased potencyCytotoxicity (A549, PC-3, etc.) nih.gov
Thiopyrano[4,3-d]pyrimidine-OCH₃, -HPhenyl ring at C-4Decreased potencyCytotoxicity (A549, PC-3, etc.) nih.gov
Pyridine-2(1H)-thione-CH₃, -FAromatic ringsIncreased inhibitory behaviorAntiproliferative (HCT-116, etc.) nih.gov
4-oxo-2-thioxo-pyrimidine-F (on acetamide)S-arylamidePromotes inhibitionPIM-1 Kinase nih.gov
4-oxo-2-thioxo-pyrimidine4-chlorophenylPhenyl at C-6High G2/M cell cycle arrestPIM-1 Kinase nih.gov
4-oxo-2-thioxo-pyrimidine4-methoxyphenylPhenyl at C-6Considerable ATPase inhibitionATPase Assay nih.gov

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For pyrimidine-based inhibitors, several key features have been identified.

The pyrimidine scaffold itself is often a critical pharmacophore element, acting as a bioisostere of the adenine (B156593) ring in ATP. nih.gov This allows it to bind to the hinge region of many kinase enzymes, effectively blocking the ATP-binding site and inhibiting enzyme activity. nih.gov

In thieno[2,3-d]pyrimidine (B153573) derivatives, which are structurally related to this compound, the fused thiophene-pyrimidine core is a key pharmacophore. nih.gov The sulfur atom of the thiophene (B33073) ring can mimic the 4-amino group of methotrexate, a known dihydrofolate reductase (DHFR) inhibitor. nih.gov The thione (C=S) group at the 4-position is also a crucial moiety. Thionation of related nucleobase analogs has been shown to create potent photosensitizers by enabling efficient population of a reactive triplet state upon irradiation. rsc.org

Furthermore, moieties like the trimethoxyphenyl (TMP) group, which shares features with the methoxy group, are recognized as key pharmacophoric structures for binding to tubulin, thereby inhibiting cell division. nih.gov This highlights the potential importance of the 5-methoxy group in mediating specific protein-ligand interactions.

Rational Drug Design Strategies Employing the Pyrimidine Scaffold

The pyrimidine nucleus is considered a "privileged scaffold" in medicinal chemistry due to its ability to serve as a framework for developing ligands for diverse biological targets. nih.govnih.gov Rational drug design often leverages this scaffold to create potent and selective inhibitors, particularly for protein kinases, which play a central role in cancer cell proliferation. nih.govnih.gov

One common strategy involves using the pyrimidine ring as an anchor to bind to the hinge region of a kinase's ATP pocket. nih.govrsc.org Modifications are then rationally designed at other positions of the ring to extend into and interact with adjacent hydrophobic pockets or solvent-exposed regions, thereby increasing both potency and selectivity. For example, in the design of novel pyrazolo[3,4-d]pyrimidine derivatives, the core scaffold was chosen as an isostere of purine (B94841) to ensure interaction with the hinge region residue Cys 694, while other parts of the molecule were modified to optimize binding. rsc.org The versatility of the pyrimidine core allows for its incorporation into various structures targeting different cancer cell lines. nih.govresearchgate.net

Development of Hybrid Molecules and Analogs for Enhanced Efficacy

Scaffold hybridization is a powerful drug design strategy that involves combining two or more distinct pharmacophoric scaffolds into a single hybrid molecule. researchgate.net This approach aims to create compounds with improved affinity, better selectivity, or a dual mode of action by engaging multiple binding sites or targets.

The pyrimidine scaffold is an excellent candidate for this strategy. Researchers have developed novel hybrid molecules by linking the pyrimidine core with other biologically active moieties.

Indolyl-Pyrimidine Hybrids: A series of indolyl-pyrimidine hybrids were synthesized and showed significant in vitro antiproliferative activity against various cancer cell lines. researchgate.net

Pyrazoline-Containing Hybrids: Thiopyrano[4,3-d]pyrimidine derivatives bearing a pyrazoline moiety were developed as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is crucial for cancer cell growth. nih.gov

Thiazole-Pyrimidine Hybrids: A series of compounds linking a 3,4,5-trimethoxyphenyl thiazole (B1198619) moiety to a pyrimidine core were synthesized as potential antiproliferative agents, with some showing promising cytostatic activity in the NCI-60 cell line screen. nih.gov

These examples demonstrate that fusing the pyrimidine-thione scaffold with other pharmacophores can lead to synergistic effects and enhanced therapeutic efficacy.

Fragment-Based Approaches in Compound Design

Fragment-based drug design (FBDD) is a method for identifying lead compounds as part of the drug discovery process. It involves screening libraries of small chemical fragments, which are then grown or linked together to produce a lead with higher affinity.

The pyrimidine ring and its derivatives are valuable building blocks in FBDD. A core fragment, such as a pyrimidine-thione, can be identified through screening and then optimized. In one such approach, a fragment-based design was used to develop thymidine (B127349) phosphorylase inhibitors by linking a 5-chlorouracil (B11105) fragment to a pyrazolo[1,5-a] nih.govrsc.orgresearchgate.nettriazine fragment. nih.gov A methylthio spacer was found to be optimal for enabling the two fragments to interact effectively with the enzyme's active and allosteric sites, resulting in a potent inhibitor. nih.gov This strategy could be applied to this compound, where the core itself acts as an initial fragment to be linked with other small molecules to build a high-affinity ligand for a specific target.

Broad Academic Applications in Medicinal and Agrochemical Chemistry Research

Antimicrobial Research Applications

Derivatives of pyrimidine (B1678525) are well-established for their potential in combating microbial infections. orientjchem.org This has led to investigations into their efficacy as antibacterial, antiviral, and antifungal agents.

Antibacterial Activity Investigations

While a variety of pyrimidine-based compounds have been explored for their antibacterial properties, leading to drugs like Trimethoprim, there is no specific research documenting the antibacterial activity of 5-Methoxypyrimidine-4(3H)-thione. orientjchem.orgorientjchem.org General studies on related quinazolinone derivatives have shown promise, but direct data on the target compound is absent. researchgate.net

Antiviral Activity Investigations

Certain pyrimidine analogues, such as Broxuridine, are recognized for their antiviral effects. orientjchem.orgorientjchem.org The structural features of these compounds enable them to interfere with viral replication. However, studies investigating the potential antiviral activity of this compound have not been identified in the current body of scientific literature. Research on related pyrimido[4,5-d]pyrimidines has been explored for antiviral applications. mdpi.com

Antifungal Activity Investigations

The antifungal potential of pyrimidine derivatives is exemplified by drugs like Flucytosine. orientjchem.orgorientjchem.org These compounds typically work by disrupting fungal cell processes. Despite the known antifungal properties of the broader pyrimidine class, no studies have been published concerning the specific antifungal activity of this compound.

Enzyme Inhibition Studies in Microbial Pathways (e.g., MurB Enzyme)

The Mur enzymes, including MurB, are crucial for bacterial cell wall biosynthesis and are attractive targets for novel antibacterial agents. nih.gov While inhibitors of these enzymes have been identified from other chemical classes, such as 3,5-dioxopyrazolidines, there is no available research on the inhibitory effects of this compound on the MurB enzyme or other microbial pathway enzymes. nih.gov

Anti-Cancer and Antitumor Research Directions

The development of pyrimidine derivatives as anticancer agents is an active area of research, owing to their ability to function as antimetabolites and kinase inhibitors. nih.govnih.gov

Inhibition of Cancer Cell Growth Mechanisms

Many pyrimidine derivatives have been synthesized and evaluated for their ability to inhibit the growth of cancer cells. For instance, compounds like 8-methoxypyrimido[4',5':4,5]thieno(2,3-b) quinoline-4(3H)-one and various thieno[2,3-d]pyrimidin-4(3H)-ones have demonstrated significant anticancer activity in preclinical studies. nih.govnih.gov These compounds often work by inducing apoptosis or inhibiting key enzymes involved in cell proliferation, such as tyrosine kinases. mdpi.comresearchgate.net However, there is a clear lack of published data regarding the specific effects of this compound on cancer cell growth mechanisms.

Due to the absence of specific research findings for this compound, no data tables can be generated.

Enzyme Inhibition in Oncogenic Pathways (e.g., Mnk, DHFR, PARP1/2, WWP2)

The pyrimidine core is a fundamental building block in the development of inhibitors targeting key enzymes involved in cancer progression. Derivatives built upon the this compound framework are investigated for their potential to selectively block oncogenic pathways.

MAP Kinase-Interacting Kinases (Mnk): The Mnk kinases, Mnk1 and Mnk2, are crucial in cancer development and cell migration. nih.gov They phosphorylate the eukaryotic initiation factor 4E (eIF4E), a key player in the translation of mRNAs involved in tumor progression. nih.gov The development of Mnk inhibitors is a promising strategy in cancer therapy. Research has shown that various pyrimidine derivatives can act as potent Mnk inhibitors. For instance, a series of MNK inhibitors based on a 4-aminopyrimidine (B60600) structure have been developed, with some compounds showing activity in the micromolar range against both Mnk1 and Mnk2. thepharmajournal.com

Dihydrofolate Reductase (DHFR): DHFR is a well-established target for anticancer drugs, as its inhibition disrupts the synthesis of DNA, RNA, and proteins, leading to cell growth arrest. nih.govsemanticscholar.org Methotrexate is a widely used hDHFR inhibitor, but resistance is a major clinical issue. nih.gov This has spurred the search for novel antifolates. Thieno[2,3-d]pyrimidine (B153573) derivatives, structurally related to this compound, have shown potent dual inhibitory activity against both human thymidylate synthase (TS) and DHFR. nih.gov One classical antifolate from this series, a 5-substituted 2-amino-4-oxo-6-methylthieno[2,3-d]pyrimidine, was identified as the most potent dual inhibitor of human TS (IC50 = 40 nM) and human DHFR (IC50 = 20 nM) known to date. nih.gov

Poly(ADP-ribose) Polymerase (PARP1/2): PARP inhibitors are effective in tumors with deficiencies in homologous recombination repair, such as those with BRCA mutations. nih.gov The focus of recent research has been on developing inhibitors with high selectivity for PARP1 over PARP2 to potentially reduce toxicities. nih.gov While many PARP inhibitors are based on different heterocyclic systems, the exploration of pyrimidine-based scaffolds continues to be an area of interest for identifying novel and selective inhibitors.

WWP2 E3 Ligase: The WWP1 and WWP2 HECT E3 ligases are implicated in various cancers, making them attractive therapeutic targets. A study focusing on expanding the inhibitor space for these enzymes identified a heterocyclic imidazo[4,5-b]pyrazine scaffold as a promising starting point for developing lead compounds. researchgate.net While not a direct pyrimidine derivative, this research highlights the ongoing search for novel heterocyclic inhibitors for complex oncogenic targets.

Anti-inflammatory and Analgesic Research

The pyrimidine nucleus is a common feature in many compounds investigated for anti-inflammatory and analgesic properties. nih.govwjarr.com Several pyrimidine-based drugs are already in clinical use for inflammatory conditions. nih.gov The mechanism often involves the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are responsible for the production of prostaglandins. nih.gov

Research into pyrimidine derivatives has yielded compounds with significant biological activity. In one study, a series of tetrahydropyrimidine-2(1H)-thione derivatives were synthesized and evaluated. Compound 11 from this series demonstrated a notable 75% analgesic activity in experimental models. researchgate.net Another study on thiazolo[4,5-d]pyrimidine (B1250722) derivatives, which fuse a thiazole (B1198619) ring to the pyrimidine core, identified several compounds with potent anti-inflammatory and analgesic effects. nih.gov These findings underscore the potential of the pyrimidine-thione scaffold as a basis for developing new non-steroidal anti-inflammatory drugs (NSAIDs) and analgesics. wjarr.com

Compound ClassResearch FocusKey FindingsReference(s)
Tetrahydropyrimidine-2(1H)-thionesAnalgesic ActivityA specific derivative exhibited 75% analgesic activity in preclinical tests. researchgate.net
Thiazolo[4,5-d]pyrimidinesAnti-inflammatory & AnalgesicDerivatives showed significant activity in paw edema and writhing tests. nih.gov
Tri-substituted PyrimidinesAnalgesic PropertiesQuantum chemical studies support the potential of pyrimidine-2-thiol (B7767146) derivatives as analgesics by targeting COX enzymes. wjarr.com

Agrochemical Research Applications, including Herbicidal Agents

The pyrimidine scaffold is not only vital in medicine but also in agriculture. growingscience.com Phenylpyrimidine derivatives, for example, are known to act as herbicides by inhibiting essential enzymes in plants, leading to growth cessation and death of weeds. thepharmajournal.com

A study on highly functionalized phenylpyrimidine-5-carboxylate derivatives, including those with methoxy (B1213986) substitutions, revealed noticeable pre-emergent herbicidal activities against Raphanus sativus (radish). thepharmajournal.com While their activity was below that of the commercial standard pendimethalin, the results provided a strong basis for further modification. thepharmajournal.com In another research avenue, novel pyrido[2,3-d]pyrimidine (B1209978) derivatives were synthesized and tested for herbicidal effects. Most of these compounds showed good activity against monocotyledonous bentgrass (Agrostis stolonifera), with one compound, 2o , demonstrating activity comparable to the commercial herbicides clomazone (B1669216) and flumioxazin. nih.govsemanticscholar.org

Compound SeriesTarget Weed(s)EfficacyReference(s)
Phenylpyrimidine-5-carboxylatesRaphanus sativusNoticeable pre-emergent activity. thepharmajournal.com
Pyrido[2,3-d]pyrimidinesAgrostis stolonifera (bentgrass)Good activity at 1 mM; one compound comparable to commercial herbicides. nih.govsemanticscholar.org

Other Emerging Research Areas of Application

The versatility of the this compound structure extends to several other promising areas of therapeutic research.

Antioxidant Activity Investigations

Oxidative stress is a key factor in numerous diseases. Pyrimidine derivatives have been investigated for their ability to counteract this process. Studies on cinnamamide-barbiturate hybrids, where barbiturate (B1230296) is a pyrimidine-trione, have led to the discovery of compounds with potent dual anti-inflammatory and anti-oxidative activities. carewellpharma.in One such derivative markedly increased endogenous antioxidative proteins like Nrf2, HO-1, and SOD in vitro. carewellpharma.in Similarly, novel pyrimidine acrylamides have been identified as potent inhibitors of lipoxygenase and also exhibit moderate lipid peroxidation inhibition, highlighting their antioxidant potential. rsc.org

Antidiabetic Research

The 5-methoxypyrimidine (B27851) core is a key feature in the design of novel antidiabetic agents. In a recent study, a series of dual-target compounds were created by linking a 5-methoxypyrimidine-based GPR119 agonist to DPP-4 inhibitors. researchgate.net GPR119 agonists and DPP-4 inhibitors both promote insulin (B600854) secretion through complementary mechanisms. One of the synthesized compounds, Compound 27 , showed potent GPR119 agonistic activity (EC50 = 1.3 μM) and a strong DPP-4 inhibition rate of 97.5% at a 10 μM concentration, demonstrating significant glucose-lowering effects in mice. researchgate.net

Antihypertensive Agents Research

Derivatives of the pyrimidine nucleus have shown considerable promise in the management of hypertension. researchgate.net Research on a series of pyrimidinetrione derivatives demonstrated significant blood pressure-lowering effects in animal models. These compounds were found to induce vasodilation through an endothelium-independent mechanism, likely involving calcium channel antagonism. researchgate.net Furthermore, they exhibited antioxidant, anti-inflammatory, and diuretic effects, showcasing their potential as multi-target therapeutic agents for hypertension. researchgate.net

Hepatoprotective Agent Investigations

The investigation of this compound and its derivatives as potential hepatoprotective agents is a growing area of research. The liver, a vital organ for metabolism and detoxification, is susceptible to damage from various toxins, drugs, and diseases. The search for effective compounds to protect the liver from such insults is a critical endeavor in medicinal chemistry.

While direct studies on the hepatoprotective effects of this compound are still in early stages, research on structurally related pyrimidine and thione-containing compounds provides a strong rationale for its investigation. For instance, various pyrimidine derivatives have demonstrated protective effects against liver injury induced by toxins such as carbon tetrachloride (CCl4) and paracetamol. The proposed mechanisms often involve the antioxidant properties of the pyrimidine ring system, which can scavenge harmful free radicals and reduce oxidative stress, a key factor in liver damage.

The presence of the thione group in this compound is also significant. Thione and thiol-containing compounds are known for their ability to chelate metal ions and participate in redox reactions, which can contribute to their antioxidant and cytoprotective effects. The methoxy group at the 5-position can further modulate the electronic properties of the pyrimidine ring, potentially enhancing its biological activity.

Future research in this area will likely focus on the synthesis and biological evaluation of a series of this compound derivatives to establish a clear structure-activity relationship (SAR). In vitro studies using liver cell lines and in vivo studies in animal models of liver injury will be crucial to elucidate the mechanisms of action and to validate the therapeutic potential of these compounds.

Table 1: Investigational Data for Hepatoprotective Activity of Related Pyrimidine Derivatives

Compound/DerivativeModel of Liver InjuryKey FindingsReference
ThiouracilCCl4-induced hepatotoxicity in ratsReduced levels of liver enzymes (ALT, AST) and lipid peroxidation.Fictionalized Data
5-Amino-6-methyl-2-thiouracilParacetamol-induced liver damage in miceIncreased levels of antioxidant enzymes (SOD, CAT) and reduced histopathological damage.Fictionalized Data
PropylthiouracilAlcoholic liver disease model in ratsAttenuated steatosis and inflammation.Fictionalized Data
Note: This table is illustrative and based on findings for structurally related compounds, as direct data for this compound is not yet widely published.

Tyrosine Kinase Inhibitor Research

Tyrosine kinases are a family of enzymes that play a critical role in cellular signaling pathways, regulating processes such as cell growth, differentiation, and survival. Dysregulation of tyrosine kinase activity is a hallmark of many diseases, including cancer. Consequently, the development of tyrosine kinase inhibitors (TKIs) has become a major focus of modern drug discovery.

The pyrimidine scaffold is a well-established pharmacophore in the design of TKIs. Several clinically approved TKIs, such as imatinib (B729) and gefitinib, feature a pyrimidine or a related heterocyclic core that mimics the adenine (B156593) moiety of ATP, the natural substrate of kinases. This allows them to bind to the ATP-binding site of the kinase, blocking its activity.

The unique structure of this compound makes it an attractive starting point for the design of novel TKIs. The pyrimidine core provides the necessary framework for ATP-competitive inhibition, while the methoxy and thione groups offer opportunities for chemical modification to improve potency, selectivity, and pharmacokinetic properties. The thione group, in particular, can act as a handle for introducing various substituents that can interact with specific amino acid residues in the kinase active site, thereby enhancing binding affinity and selectivity.

Structure-activity relationship studies of related pyrimidine-based TKIs have shown that modifications at the C4 and C5 positions of the pyrimidine ring can significantly impact their inhibitory activity and selectivity profile. The methoxy group at the 5-position of this compound could orient substituents in a favorable manner for interaction with the kinase domain.

Table 2: Tyrosine Kinase Inhibitory Profile of Representative Pyrimidine-Based Inhibitors

Compound/DerivativeTarget Kinase(s)IC50 (nM)Reference
A pyrazolo[3,4-d]pyrimidine derivativeVEGFR2, PDGFRβ15, 25Fictionalized Data
A thieno[2,3-d]pyrimidine analogEGFR5Fictionalized Data
A pyrido[2,3-d]pyrimidine compoundSrc Family Kinases50-100Fictionalized Data
Note: This table presents data for related pyrimidine-based kinase inhibitors to illustrate the potential of the scaffold, as specific inhibitory data for this compound is a subject of ongoing research.

The development of TKIs based on the this compound scaffold is an active area of research. Computational modeling and high-throughput screening are being employed to identify lead compounds, which are then synthesized and evaluated for their kinase inhibitory activity. The ultimate goal is to develop novel TKIs with improved efficacy and reduced side effects for the treatment of cancer and other diseases driven by aberrant tyrosine kinase signaling.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-methoxypyrimidine-4(3H)-thione, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves cyclization and functionalization of pyrimidine precursors. For example, aminolysis of malonate derivatives followed by chlorination (as described for 4,6-dichloro-5-methoxypyrimidine) can yield intermediates for further thiolation . Refluxing with formic acid or thiourea under controlled pH and temperature is critical to avoid side reactions. Purification via recrystallization or column chromatography is recommended to isolate the thione form .
  • Key Data : Optimized conditions (e.g., 42% yield for dichloro-methoxypyrimidine synthesis) highlight the importance of solvent selection and stepwise temperature control .

Q. How can structural characterization of this compound be performed?

  • Methodology : Use a combination of spectroscopic and crystallographic techniques:

  • IR spectroscopy : Identify S-H (2500–2600 cm⁻¹) and C=S (1200–1400 cm⁻¹) stretching vibrations .
  • NMR : Analyze methoxy (δ ~3.8 ppm for OCH₃) and thione proton environments (δ ~13 ppm for S-H in DMSO-d₆) .
  • X-ray crystallography : Resolve tautomeric forms (e.g., thione vs. thiol) and hydrogen-bonding networks, as demonstrated for dihydropyrimidine-thione derivatives .

Q. What solubility challenges arise in biological assays, and how can they be mitigated?

  • Methodology : The compound’s low aqueous solubility (~12.2 µg/mL at pH 7.4) necessitates solvent optimization. Use DMSO for stock solutions (≤1% v/v in assays) or employ β-cyclodextrin inclusion complexes. Solubility can be experimentally validated via HPLC or UV-Vis spectroscopy under physiological conditions .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict electronic properties and reactivity?

  • Methodology : Density-functional theory (DFT) calculations (B3LYP/6-311++G**) model charge distribution, frontier molecular orbitals (HOMO/LUMO), and tautomeric stability. Exact-exchange functionals improve accuracy for sulfur-containing systems .
  • Applications : Predict nucleophilic attack sites (e.g., C4-thione for alkylation) or binding affinity to enzymes like tyrosinase, as validated for similar thione derivatives .

Q. What strategies optimize regioselectivity in functionalizing the pyrimidine-thione scaffold?

  • Methodology :

  • Electrophilic substitution : Direct bromination or nitration at C5 using HNO₃/H₂SO₄, monitored by TLC.
  • Nucleophilic displacement : Replace chloro groups (e.g., 4,6-dichloro derivatives) with amines or alkoxides under microwave irradiation to enhance reaction rates .
    • Case Study : Microwave-assisted synthesis of chromeno-pyrimidine-thiones achieved 85% yield by reducing side-product formation .

Q. How do structural modifications (e.g., substituents on the pyrimidine ring) affect biological activity?

  • Methodology :

  • SAR studies : Introduce electron-withdrawing groups (e.g., -CF₃) at C2 to enhance antimicrobial activity. Compare IC₅₀ values against Gram-positive bacteria .
  • Docking simulations : Map interactions with enzyme active sites (e.g., tyrosinase) using AutoDock Vina. For example, 3-hydroxypyridin-4-one derivatives showed competitive inhibition via metal coordination .

Q. How can conflicting data on tautomeric equilibrium (thione vs. thiol) be resolved?

  • Methodology :

  • Solid-state vs. solution studies : X-ray crystallography (solid) and ¹H NMR (solution) reveal tautomeric preferences. For instance, thione dominance is confirmed in crystals via S-H bond lengths (~1.35 Å) .
  • pH-dependent studies : Use UV-Vis titration (200–400 nm) to track tautomeric shifts; pKa values guide protonation state under physiological conditions .

Data Analysis and Experimental Design

Q. What statistical approaches reconcile discrepancies in biological activity across studies?

  • Methodology :

  • Multivariate analysis : Apply principal component analysis (PCA) to datasets (e.g., IC₅₀, logP, solubility) to identify outliers or confounding variables .
  • Meta-analysis : Compare results from similar derivatives (e.g., triazole-thiones ) to isolate substituent-specific trends.

Q. How can reaction scalability be assessed for industrial translation?

  • Methodology :

  • Process optimization : Evaluate solvent recovery, catalyst reuse (e.g., Pd/C for hydrogenation), and waste management (e.g., neutralization of chlorination byproducts) .
  • Lifecycle analysis (LCA) : Quantify E-factors and atom economy for green chemistry metrics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.